molecular formula C17H25N3O4S B5499308 N-benzyl-N,3-dimethyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-sulfonamide

N-benzyl-N,3-dimethyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-sulfonamide

Cat. No. B5499308
M. Wt: 367.5 g/mol
InChI Key: GKVHYJHJQDRDKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N,3-dimethyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-sulfonamide, commonly known as BDBS, is a sulfonamide compound that has been extensively studied for its potential use in various scientific research applications. BDBS is a spirocyclic compound that contains a diazaspiro ring, which makes it unique and interesting for researchers.

Mechanism of Action

The mechanism of action of BDBS is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. BDBS has also been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells and is involved in tumor growth and progression.
Biochemical and physiological effects:
BDBS has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, BDBS has been shown to have antibacterial and antifungal activity, as well as the ability to inhibit the activity of various enzymes, including carbonic anhydrase IX and acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the advantages of using BDBS in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, the complex synthesis of BDBS and its potential toxicity limit its use in some lab experiments.

Future Directions

There are several future directions for the study of BDBS. One area of research is the development of new cancer therapies based on BDBS. Another area of research is the investigation of the mechanism of action of BDBS, which could lead to the development of new drugs that target cancer cells. Additionally, the development of new synthesis methods for BDBS could make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of BDBS involves the reaction of 1,2-diaminocyclohexane with benzyl chloride and then with dimethyl oxalate. The resulting compound is then reacted with sulfamic acid to obtain BDBS. The synthesis of BDBS is a complex process that requires careful attention to detail and proper handling of reagents.

Scientific Research Applications

BDBS has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of BDBS is its potential use as an antitumor agent. Studies have shown that BDBS has potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

N-benzyl-N,3-dimethyl-2-oxo-1-oxa-3,9-diazaspiro[4.6]undecane-9-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-18-14-17(24-16(18)21)9-6-11-20(12-10-17)25(22,23)19(2)13-15-7-4-3-5-8-15/h3-5,7-8H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVHYJHJQDRDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCCN(CC2)S(=O)(=O)N(C)CC3=CC=CC=C3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N,3-dimethyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-sulfonamide

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